molecular formula C6H8N4O B1382967 Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- CAS No. 1196-75-4

Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-

Cat. No. B1382967
CAS RN: 1196-75-4
M. Wt: 152.15 g/mol
InChI Key: SQQIQUOXEXUSAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Formamide, N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-, also known as NAMPT, is a triazolo compound. It inhibits the ATP binding cassette transporter and blocks the uptake of uridine and pyrimidine compounds .


Synthesis Analysis

The synthesis of N-formylaminonitriles and their derivatives in formamide has been studied. N-formylaminonitriles form readily from aldehydes and cyanide in formamide, even in the absence of added ammonia, suggesting a potentially prebiotic source of amino acid derivatives .


Molecular Structure Analysis

The molecular structure of Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- are not explicitly stated in the available resources .

Scientific Research Applications

Isostructural Nature and Hydrogen-Bonded Sheets Formation

  • Studies have shown that compounds related to Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-, such as 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine, exhibit isostructural and isomorphous characteristics. This leads to the formation of hydrogen-bonded sheets built from centrosymmetric rings, providing insights into the molecular structure and electronic polarization of these compounds (Trilleras et al., 2009).

Formylation and Reaction with Various Agents

  • The formylation of 4-Methyl-pyrimidin, a process similar to that involving Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-, has been studied. This process leads to the formation of various compounds, including N-(1H-pyrazol-5-yl)formamide and N-(1H-pyrazol-5-yl)formamidine derivatives, highlighting the versatility and reactivity of these compounds (Bredereck et al., 1970).

HDAC Inhibition and Anticancer Activity

  • N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally related to Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-, has been identified as a selective small molecule histone deacetylase (HDAC) inhibitor. This compound has shown significant antitumor activity and is currently in clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

  • The synthesis of various pyrazolo[3,4-d]pyrimidine derivatives using N-1-substituted-aminopyrazoles with novel Vilsmeier agents derived from formamide demonstrates the chemical diversity achievable through reactions involving Formamide, N-[(4-amino-5-pyrimidinyl)methyl]- or its analogs (Chang et al., 2013).

Development of Novel Herbicides

  • Formamide derivatives, such as N-[2-[(4,6-dimethoxypyrimidin-2-yl)(hydroxy) methyl] phenyl] substituted formamide derivatives, have been synthesized and evaluated for their herbicidal activities. Although these compounds did not show significant herbicidal activities at tested concentrations, the study underscores the potential of formamide derivatives in agrochemical research (Yuan-xiang, 2011).

Synthesis of Novel Pyrimidine Derivatives

  • Research into the synthesis of pyrimidine derivatives, such as N-[1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]-N-[(2-methyl-4-amino-5-pyrimidinyl)-methyl]formamide, highlights the wide range of reactions and products that can be achieved using formamide-related compounds. This research provides a deeper understanding of the potential applications of these compounds in pharmaceutical and chemical industries (Takamizawa et al., 1967).

properties

IUPAC Name

N-[(4-aminopyrimidin-5-yl)methyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-6-5(2-9-4-11)1-8-3-10-6/h1,3-4H,2H2,(H,9,11)(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQIQUOXEXUSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)N)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-
Reactant of Route 2
Reactant of Route 2
Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-
Reactant of Route 3
Reactant of Route 3
Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-
Reactant of Route 4
Reactant of Route 4
Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-
Reactant of Route 5
Reactant of Route 5
Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-
Reactant of Route 6
Reactant of Route 6
Formamide, N-[(4-amino-5-pyrimidinyl)methyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.